molecular formula C8H6FN3O2 B2654860 Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1221715-46-3

Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B2654860
CAS No.: 1221715-46-3
M. Wt: 195.153
InChI Key: HJRVSNWERWGIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. The fluorine atom at position 3 and the methyl ester group at position 2 contribute to its electronic and steric properties, influencing reactivity, solubility, and bioavailability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVSNWERWGIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=NC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the reaction of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite. This reaction is carried out under reflux conditions in acetonitrile, yielding the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitutions

The fluorine atom on Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate can be replaced by nucleophiles under appropriate conditions. This reactivity is crucial for introducing diverse substituents at the 3-position, which can modify the compound's biological activity and interaction profile.

Condensation Reactions

This compound can participate in condensation reactions due to the ester group at the 2-carboxylate position and the adjacent nitrogen within the imidazo ring. Condensation with amines, for example, could lead to amides, altering the compound's polarity and hydrogen bonding capabilities .

Comparison with Structurally Similar Compounds

The table below compares this compound with other structurally similar compounds, highlighting their unique features and activities:

Compound NameStructural FeaturesNotable Activities
Methyl 4-fluoroimidazo[1,2-a]pyridine-3-carboxylateFluorine at position 4Antimicrobial activity
Methyl imidazo[1,2-a]pyridine-2-carboxylateNo fluorine substitutionBroad-spectrum antimicrobial effects
Methyl 5-fluoroimidazo[1,2-a]pyridine-4-carboxylateFluorine at position 5Potential anticancer properties
Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylateChlorine at position 3Antifungal and antimicrobial activities

This compound possesses a specific fluorination pattern that leads to distinct biological activities compared to its analogs. The unique positioning of functional groups allows for different reactivity and interaction profiles.

Interaction Studies

Interaction studies involving this compound are focused on its binding affinities with various biological targets. Preliminary studies indicate potential interactions with enzymes and receptors. Further research is needed to fully elucidate these interactions and their implications for drug design and therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate has shown promising antimicrobial properties. Research indicates that imidazo[1,2-a]pyridine derivatives exhibit various biological activities, including antibacterial and antifungal effects. For instance, the synthesis of substituted imidazo[1,2-a]pyridine derivatives demonstrated significant antimicrobial activity against several pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundPathogenMIC (µg/mL)Activity Level
Methyl 3-fluoroimidazo...Staphylococcus aureus12.5Moderate
Methyl 3-fluoroimidazo...Escherichia coli25Good
Methyl 3-fluoroimidazo...Candida albicans15Moderate

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Compounds containing the imidazo[1,2-a]pyridine scaffold have been identified as effective against multiple cancer cell lines. For example, a study on pyrimidine derivatives revealed that certain compounds exhibited IC50 values indicative of potent anticancer activity against breast and lung cancer cell lines .

Case Study: Cytotoxic Activity Evaluation

In a recent study, this compound was tested against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 19.56 µM
  • A549 (Lung Cancer) : IC50 = 22.34 µM
  • HT-1080 (Fibrosarcoma) : IC50 = 18.45 µM

The mechanism of action involved apoptosis induction through mitochondrial pathways, highlighting its potential as an effective anticancer agent .

Antituberculosis Activity

Given the global health challenge posed by tuberculosis (TB), compounds like this compound are being investigated for their antituberculosis properties. Research has shown that various imidazo[1,2-a]pyridine derivatives can inhibit Mycobacterium tuberculosis effectively.

Table 2: Antituberculosis Activity of Imidazo Derivatives

CompoundStrainMIC (µg/mL)Activity Level
Methyl 3-fluoroimidazo...Mycobacterium tuberculosis12.5Good
Methyl 3-fluoroimidazo...Multi-drug resistant strains25Moderate

The preliminary results indicate that these compounds may serve as lead candidates for further development in TB treatment protocols .

Mechanism of Action

The mechanism of action of methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Modifications and Similarity Analysis

Key structural analogs differ in substituents (halogens, alkyl groups) and ester moieties (methyl vs. ethyl). These modifications impact molecular weight, polarity, and bioactivity.

Compound Name Substituents Molecular Weight (g/mol) Similarity Score Key Features Reference
Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate 3-F, 2-COOCH₃ ~238.19 (calculated) N/A Fluorine enhances electronegativity -
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 3-Br, 2-COOCH₂CH₃ 284.11 0.73 Bromine increases steric bulk
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate 3-Cl, 2-COOCH₂CH₃ 225.63 - Chlorine offers moderate reactivity
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid HCl 3-F, 2-COOH (hydrochloride) 216.60 - Carboxylic acid enhances polarity
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 6-Br, 2-CH₃, 3-COOCH₂CH₃ 284.11 - Methyl and bromine alter regioselectivity

Key Observations :

  • Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier halogens (Br, Cl), which may hinder target binding .
  • Ester Groups : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis than ethyl esters, affecting prodrug activation rates .

Biological Activity

Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazo-pyrimidine core structure, which is known for its diverse biological activities. The introduction of a fluorine atom at the 3-position enhances its pharmacological properties by potentially increasing lipophilicity and altering metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that various substituted imidazo[1,2-a]pyrimidines demonstrate moderate to good activity against Mycobacterium tuberculosis . Specifically, compounds with a similar structure have been reported to have minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against this pathogen .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Substituted imidazo[1,2-a]pyridine 5b12.5Mycobacterium tuberculosis
Substituted imidazo[1,2-a]pyridine 5dTBDTBD

Antitumor Activity

The antitumor potential of this compound has also been explored. Compounds with similar structural features have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overexpressed in cancer cells. For example, some derivatives have demonstrated IC50 values in the low nanomolar range against CDK2 and Aurora B enzymes .

Table 2: Antitumor Activity of Related Compounds

CompoundIC50 (nM)Target Enzyme
This compoundTBDTBD
Imidazo[4,5-c]pyridine derivative0.004–0.046CDK2
Imidazo[4,5-c]pyridine derivativeTBDAurora B

Case Studies

In a study focusing on the structure-activity relationship (SAR) of imidazo derivatives, it was found that modifications at specific positions significantly influenced both antimicrobial and antitumor activities. The introduction of electron-withdrawing groups such as fluorine at the C3 position was noted to enhance potency against various cancer cell lines .

Another case study highlighted the synthesis and evaluation of various imidazo derivatives for their ability to inhibit specific kinases involved in tumor growth. The results indicated that certain modifications led to compounds with improved selectivity and reduced off-target effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and fluorinated carbonyl precursors. For example, ethyl bromopyruvate can react with fluorinated pyrimidine intermediates under basic conditions to form the imidazo[1,2-a]pyrimidine core, followed by esterification to yield the methyl carboxylate derivative . Key steps include temperature control (reflux in ethanol or THF) and purification via column chromatography (e.g., silica gel with EtOAc/MeOH eluents) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS is essential. For example:

  • NMR : Distinct signals for the fluorine-substituted pyrimidine ring (e.g., δ ~110–116 ppm in 13C^{13}C-NMR for C-F environments) and the methyl ester group (δ ~51–52 ppm) .
  • IR : Absorption bands at ~1717 cm1^{-1} confirm the ester carbonyl group .
  • HRMS : Accurate mass analysis (e.g., [M+H+^+] calc’d vs. observed) validates molecular formula .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Purity is determined via HPLC (≥98% by area normalization), TLC (e.g., Rf_f = 0.45 in 10:1 EtOAc/MeOH), and melting point analysis (decomposition points monitored via differential scanning calorimetry) .

Advanced Research Questions

Q. How does the Dimroth rearrangement impact the synthesis of derivatives?

  • Methodological Answer : During hydrolysis or amidation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates, the Dimroth rearrangement can occur, leading to isomerization from 2-carboxylate to 3-carboxylate derivatives. This rearrangement is influenced by reaction conditions (e.g., aqueous basic media) and requires rigorous NMR analysis (including 15N^{15}N-labeling) to distinguish between isomers. For example, 1H^{1}H-15N^{15}N HMBC correlations resolve nitrogen connectivity in the imidazo-pyrimidine system .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer : Contradictions arise from tautomerism or regioisomerism. Strategies include:

  • Isotopic labeling : Synthesizing 15N^{15}N- or 14N^{14}N-labeled analogs to track nitrogen environments via HMBC and HSQC .
  • X-ray crystallography : Resolving crystal structures to confirm bond connectivity and fluorine substitution patterns .
  • Comparative analysis : Cross-referencing with known analogs (e.g., ethyl 3-((phenylsulfonyl)methyl)imidazo[1,2-a]pyrimidine-2-carboxylate) to validate spectral assignments .

Q. What strategies optimize multi-step reaction yields?

  • Methodological Answer :

  • Suzuki coupling : For aryl substitutions, use Pd(PPh3_3)4_4 catalyst with arylboronic acids in degassed THF/water (3:1) at 80°C .
  • Fluorine retention : Avoid harsh conditions (e.g., strong acids) that may cleave the C-F bond.
  • Workup protocols : Use quenching with Na2_2S2_2O3_3 to remove excess halides and repeated recrystallization (e.g., from EtOH/H2_2O) .

Q. What pharmacological activities are observed in structural analogs?

  • Methodological Answer : Imidazo[1,2-a]pyrimidine derivatives exhibit antiviral, anxiolytic, and anticancer activities. For example:

  • Antiviral : Methyl 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate analogs inhibit HIV-1 integrase via chelation of divalent metal ions in the active site .
  • Anticancer : Fluorinated derivatives (e.g., STM2457) target RNA methyltransferases (METTL3) with IC50_{50} values <20 nM, validated via SPR binding assays and in vivo AML models .

Data Contradiction Analysis

Q. How to address discrepancies in pharmacological activity across analogs?

  • Methodological Answer : Variations in bioactivity often stem from fluorine’s electronic effects. For example:

  • Electron-withdrawing effects : Fluorine at C-3 enhances metabolic stability but may reduce solubility.
  • Structural analogs : Compare methyl vs. ethyl esters (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) to assess lipophilicity via LogP calculations .
  • Dose-response curves : Use Hill coefficients to differentiate allosteric vs. competitive binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.